![molecular formula C9H11N3O2 B15212585 6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione CAS No. 61671-73-6](/img/structure/B15212585.png)
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to purines, which are essential components of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with 2-aminopyrimidine derivatives under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,2-c]pyrimidine core .
Another approach involves multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the desired product. This method is advantageous due to its simplicity and high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Catalysts such as palladium or copper may be employed to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-b]pyridazines: Contain a pyridazine ring fused to the imidazole ring.
Imidazo[1,2-c]quinazolines: Feature a quinazoline ring fused to the imidazole ring.
Uniqueness
6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione is unique due to its specific substitution pattern and the presence of both imidazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold in medicinal chemistry .
Propiedades
Número CAS |
61671-73-6 |
|---|---|
Fórmula molecular |
C9H11N3O2 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
6-propyl-3H-imidazo[1,2-c]pyrimidine-2,5-dione |
InChI |
InChI=1S/C9H11N3O2/c1-2-4-11-5-3-7-10-8(13)6-12(7)9(11)14/h3,5H,2,4,6H2,1H3 |
Clave InChI |
IERFTNRMHYVERA-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC2=NC(=O)CN2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)
![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)
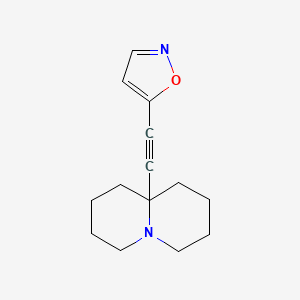

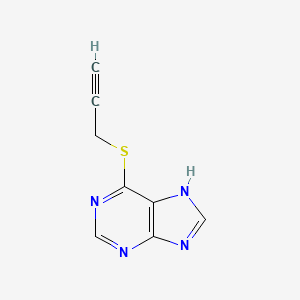
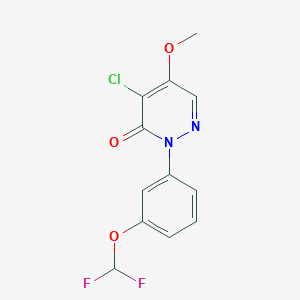
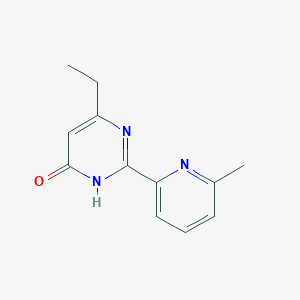
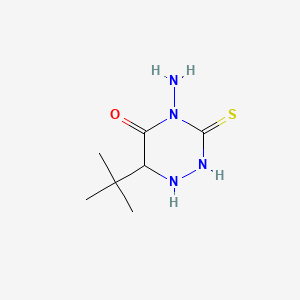
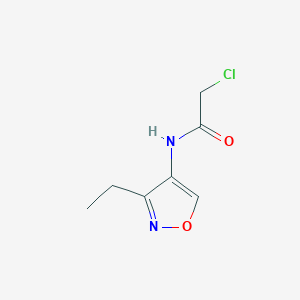
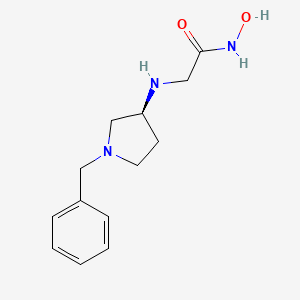
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)


